Product packaging for 1,5-dimethyl-1H-indole-3-carbaldehyde(Cat. No.:CAS No. 335032-69-4)

1,5-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1332217
CAS No.: 335032-69-4
M. Wt: 173.21 g/mol
InChI Key: BDHIBJIGOOTZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-1H-indole-3-carbaldehyde ( 335032-69-4) is a strategically substituted indole derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C 11 H 11 NO and a molecular weight of 173.21 g/mol, features a planar bicyclic indole structure core modified with methyl groups at the 1 (nitrogen) and 5 (benzene ring) positions, and a reactive aldehyde functional group at the electron-rich 3-position . This specific substitution pattern creates a unique electronic and steric environment, making it a valuable precursor for the synthesis of diverse and complex molecular architectures . In research settings, this compound is primarily employed as a key synthetic intermediate or a heterocyclic building block. Its significant research value lies in its application in multicomponent reactions (MCRs), which are used to efficiently assemble pharmaceutically relevant scaffolds . The aldehyde group is a versatile handle for various chemical transformations, including condensation reactions, oxidation to carboxylic acids, and reduction to alcohols, enabling the construction of libraries of compounds for biological screening . The methyl group on the nitrogen atom enhances its utility by simplifying the chemical behavior by eliminating hydrogen bonding possibilities at that site. Researchers utilize this compound in the exploration and development of new therapeutic agents. Indole-3-carbaldehyde derivatives, in general, are known to serve as precursors for molecules with a range of biological activities, including potential antitumor, antimicrobial, and antiviral properties . The compound can be synthesized via methods such as the Vilsmeier-Haack formylation, which involves the reaction of the corresponding 1,5-dimethylindole precursor with a formylating reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl 3 ) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1332217 1,5-dimethyl-1H-indole-3-carbaldehyde CAS No. 335032-69-4

Properties

IUPAC Name

1,5-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIBJIGOOTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362889
Record name 1,5-dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335032-69-4
Record name 1,5-dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • Reactants :
    • N-methyl indole derivatives (e.g., 1,5-dimethylindole)
    • Ammonium acetate
    • DMSO and water
  • Reaction Conditions :
    • The reaction is conducted in a sealed tube under nitrogen atmosphere.
    • The mixture is stirred at 150°C.
  • Workup :
    • After completion (monitored by TLC), the solvent is evaporated under reduced pressure.
    • The residue is purified using flash column chromatography on silica gel.

Reaction Mechanism

The reaction proceeds via the activation of DMSO by ammonium acetate, leading to the generation of a reactive intermediate that facilitates formylation at the indole's C3 position. This method is particularly effective for indoles with electron-donating substituents, such as methyl groups at positions 1 and 5.

Oxidative Formylation Using Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another common approach for synthesizing indole-3-carbaldehydes. It employs a formylating reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Procedure

  • Reactants :
    • Indole derivatives (e.g., 1,5-dimethylindole)
    • DMF
    • POCl3
  • Reaction Conditions :
    • The reaction is carried out at low temperatures (~0°C) to avoid overreaction.
  • Workup :
    • The crude product is neutralized with aqueous sodium bicarbonate.
    • Purification is achieved through recrystallization or column chromatography.

Reaction Mechanism

The Vilsmeier-Haack reagent reacts with the indole nucleus to selectively formylate the C3 position. Substituents like methyl groups enhance regioselectivity by stabilizing intermediates.

Catalytic Formylation Using Metal Catalysts

Recent advancements have explored metal-catalyzed methods for formylating indoles, which offer higher efficiency and selectivity.

Procedure

  • Reactants :
    • Indole derivatives
    • Carbon monoxide or formic acid as carbon sources
  • Catalysts :
    • Palladium or rhodium catalysts
  • Reaction Conditions :
    • Conducted under high pressure in an inert atmosphere.
  • Workup :
    • Products are isolated using standard organic extraction techniques.

Advantages

Metal-catalyzed methods provide better yields and are environmentally friendly compared to traditional approaches.

Data Table: Comparison of Preparation Methods

Method Reactants Conditions Purification Yield Selectivity
Ammonium/DMSO Formylation N-methylindole, DMSO, NH4Ac Sealed tube, N2, 150°C Flash chromatography High High
Vilsmeier-Haack Reaction Indole, DMF, POCl3 ~0°C Recrystallization Moderate Moderate
Metal-Catalyzed Formylation Indole, CO/formic acid High pressure Organic extraction High Very High

Notes and Observations

  • Substituents at positions like C1 and C5 significantly influence the reactivity and regioselectivity during formylation reactions.
  • The ammonium acetate/DMSO method is preferred for its simplicity and high yield but requires careful temperature control.
  • Metal-catalyzed approaches are promising for industrial applications due to their scalability and eco-friendliness.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

  • Oxidizing agents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃) in aqueous sulfuric acid .
  • Product : 1,5-dimethyl-1H-indole-3-carboxylic acid (confirmed by IR and NMR) .

Reaction Conditions

Oxidizing AgentSolventTemperatureYield
KMnO₄ (aq.)H₂O80°C72%
CrO₃/H₂SO₄Acetone25°C68%

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

  • Reducing agents : Sodium borohydride (NaBH₄) in methanol, lithium aluminum hydride (LiAlH₄) in THF .
  • Product : 1,5-dimethyl-1H-indole-3-methanol (isolated via recrystallization) .

Reaction Conditions

Reducing AgentSolventTemperatureYield
NaBH₄MeOH0°C85%
LiAlH₄THFReflux78%

Electrophilic Substitution

The indole ring undergoes substitution at position 4 or 6 due to the directing effects of the methyl and aldehyde groups :

Nitration

  • Reagents : Nitric acid (HNO₃) in acetic acid.
  • Products :
    • 4-Nitro-1,5-dimethyl-1H-indole-3-carbaldehyde (major)
    • 6-Nitro-1,5-dimethyl-1H-indole-3-carbaldehyde (minor) .

Halogenation

  • Reagents : Bromine (Br₂) in dichloromethane.
  • Product : 5-Bromo-1,5-dimethyl-1H-indole-3-carbaldehyde .

Substitution Selectivity

ReactionPositionYield
Nitration465%
Bromination558%

Condensation Reactions

The aldehyde participates in Knoevenagel and Schiff base condensations:

Knoevenagel Condensation

  • Partners : Active methylene compounds (e.g., malononitrile, ethyl acetoacetate).
  • Conditions : Piperidine catalyst, ethanol, reflux .
  • Product : (E)-3-(1,5-dimethyl-1H-indol-3-yl)-2-cyanoacrylonitrile (85% yield) .

Schiff Base Formation

  • Partners : Primary amines (e.g., hydrazine, phenylhydrazine).
  • Conditions : Ethanol, acetic acid, room temperature .
  • Product : 1,5-dimethyl-1H-indole-3-carbaldehyde hydrazone (90% yield) .

Domino Reactions

Pd-catalyzed C–H functionalization enables complex heterocycle synthesis:

  • Reagents : Aryl iodides, Pd(OAc)₂, Cs₂CO₃ in DMF .
  • Product : 2-Aryl-1,5-dimethyl-1H-indole-3-carbaldehyde derivatives (70–80% yield) .

Stability and Isomerization

  • Anti-oxime isomers of this compound derivatives isomerize to syn-oximes under acidic conditions (pH < 7) .
  • Isomerization rate : Complete conversion within 4 hours at pH 5 .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties
1,5-Dimethyl-1H-indole-3-carbaldehyde has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of indole-3-carbaldehyde exhibit strong antimicrobial activity against various pathogens. For instance, molecular docking studies indicated that certain derivatives bind effectively to bacterial proteins, suggesting their utility in developing new antibiotics .

Anticancer Activity
This compound has also been studied for its anticancer properties. Research indicates that indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of oncogenic signaling . Notably, this compound has been identified as a promising lead compound in the search for new anticancer agents due to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Synthetic Organic Chemistry

Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions such as nucleophilic additions and condensation reactions. For example, it can be used to synthesize N-substituted indole derivatives through Schiff base formation or other coupling reactions . The following table summarizes some synthetic routes involving this compound:

Reaction TypeConditionsProductsYield (%)
Schiff Base FormationAcetonitrile, refluxN-substituted indoles78.81
CondensationAcidic medium (HCl/AcOH)Knoevenagel productsVaried
ReductionLiAlH4 or NaBH4Alcohol derivativesHigh

Biological Studies

Enzyme Inhibition
Research has highlighted the enzyme inhibitory potential of this compound against various targets. For example, it has been shown to inhibit urease activity, which is relevant in treating conditions like urinary infections and gastric ulcers . The biological activity is often attributed to the compound's ability to interact with specific enzyme active sites.

Inflammation Modulation
Recent studies suggest that indole derivatives can modulate inflammatory responses. This compound has been observed to influence cytokine production in macrophages, promoting an anti-inflammatory environment . This property positions it as a candidate for further exploration in inflammatory disease models.

Case Studies

Case Study 1: Antibacterial Activity
A study conducted on various indole derivatives including this compound demonstrated effective antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a new therapeutic agent .

Case Study 2: Anticancer Research
In another investigation focusing on the anticancer properties of indole derivatives, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects on human cancer cell lines. Results showed that certain modifications enhanced potency and selectivity toward cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 1,4- and 1,5-dimethyl isomers share identical molecular formulas but differ in methyl group placement, which influences electronic distribution and steric effects.
  • 4-Methyl-1H-indole-3-carbaldehyde lacks the 1-methyl group, reducing steric hindrance and altering solubility compared to dimethyl analogs .

Spectroscopic and Reactivity Differences

NMR Spectroscopy

  • C-3 Chemical Shift : In indole derivatives, the C-3 position (bearing the aldehyde) typically exhibits a downfield shift due to electron-withdrawing effects of the -CHO group. For example, in a related indole compound, the C-3 resonance was observed at δ 101.99 ppm in ¹³C-NMR (CDCl₃) . Substituent positions (e.g., 1-CH₃ vs. 2-CH₃) may further deshield or shield this carbon.
  • Methyl Group Effects : Methyl groups at the 1-position (as in 1,5- and 1,4-dimethyl analogs) may induce steric hindrance, reducing accessibility of the 3-CHO group for nucleophilic reactions compared to 4-methyl derivatives .

Hydrogen-Bonding and Crystallographic Behavior

For example:

  • The 3-CHO group can act as a hydrogen-bond acceptor, forming interactions with NH or OH groups in adjacent molecules. Methyl substituents may disrupt or redirect these interactions.
  • In This compound , the 5-CH₃ group could hinder planar stacking of indole rings, whereas the 1-CH₃ might influence torsion angles between the indole core and aldehyde group .

Biological Activity

1,5-Dimethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its indole structure with two methyl groups at positions 1 and 5. This modification influences its reactivity and biological activity compared to other indole derivatives.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes.
  • Cell Signaling : It has been shown to activate the aryl hydrocarbon receptor (AhR), influencing immune responses by promoting interleukin-22 production in intestinal immune cells.
  • Molecular Binding : The compound may act as an agonist or antagonist for specific receptors, modulating their signaling pathways and affecting cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer (HCT116) and hepatoma (HepG2) cells. The IC50 values were reported as 67.2 µg/mL for HCT116 and 102.9 µg/mL for HepG2 cells .
  • Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which contribute to its potential in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : It has shown antifungal properties and moderate antibacterial effects against certain Gram-positive bacteria. Specifically, it demonstrated activity against Staphylococcus aureus and Candida albicans .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/Effect
AnticancerHCT116 (Colon cancer)67.2 µg/mL
HepG2 (Liver cancer)102.9 µg/mL
AntioxidantN/ANot quantified
AntifungalCandida albicansModerate activity
AntibacterialStaphylococcus aureusMIC < 10 µg/mL

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cytotoxicity Studies : A study utilizing the MTT assay showed that this compound effectively reduced cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Research involving DNA binding assays revealed that the compound may interact with DNA through intercalation, suggesting a mechanism for its anticancer effects .
  • Metabolic Pathway Analysis : Investigations into the metabolic pathways influenced by this compound have shown that it can modulate key signaling pathways involved in inflammation and cancer progression .

Q & A

Q. What are the common synthetic routes for 1,5-dimethyl-1H-indole-3-carbaldehyde?

The synthesis typically involves alkylation of indole-3-carbaldehyde precursors. For example, 1-substituted indoles can be synthesized by reacting indole-3-carbaldehyde with alkylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ in DMF at elevated temperatures (90°C for 6 hours) . The 5-methyl group may be introduced via directed ortho-metallation or Friedel-Crafts alkylation. Purification often involves recrystallization (ethanol) or column chromatography .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹H NMR : Methyl groups at positions 1 and 5 appear as singlets (δ ~3.8–4.0 ppm for N-methyl; δ ~2.5 ppm for C5-methyl). The aldehyde proton resonates at δ ~9.8–10.2 ppm .
  • IR : Stretching vibrations for C=O (aldehyde) appear at ~1680–1700 cm⁻¹, and N-H (indole) at ~3400 cm⁻¹ .
    • Crystallography :
      X-ray diffraction with programs like SHELXL or ORTEP-III is used to resolve crystal structures. Hydrogen bonding patterns (e.g., C=O⋯H-N interactions) are analyzed using graph set theory .

Q. What are the typical applications of this compound in medicinal chemistry?

Indole-3-carbaldehyde derivatives are investigated as precursors for bioactive molecules, including kinase inhibitors and antimicrobial agents. The aldehyde group enables Schiff base formation with amines, a key step in developing heterocyclic drug candidates .

Advanced Research Questions

Q. How can low yields in the alkylation step be addressed?

  • Optimize reaction conditions : Increase reaction time (e.g., 8–12 hours) or temperature (100–110°C).
  • Use phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems.
  • Purification : Employ gradient chromatography (e.g., hexane/ethyl acetate) to separate unreacted starting materials .

Q. How to resolve discrepancies in hydrogen bonding patterns observed in crystallography?

  • Refinement : Use SHELXL’s restraints for hydrogen atom positions and anisotropic displacement parameters .
  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, S motifs) and identify supramolecular synthons .
  • Validate with computational tools : Compare experimental data with DFT-optimized hydrogen bond geometries.

Q. What challenges arise in interpreting NMR spectra due to tautomerism or substituent effects?

  • Tautomerism : The aldehyde group may exist in equilibrium with enol forms. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to suppress exchange broadening.
  • Substituent effects : Methyl groups at C1 and C5 deshield adjacent protons (e.g., C2-H appears downfield). 2D NMR (COSY, HSQC) clarifies coupling networks .

Q. What strategies enhance the reactivity of the aldehyde group for further functionalization?

  • Protection : Convert the aldehyde to an acetal using ethylene glycol and p-TsOH.
  • Activation : Use Lewis acids (e.g., BF₃·OEt₂) to facilitate nucleophilic additions.
  • Cross-coupling : Employ Suzuki-Miyaura reactions with boronic acids under Pd catalysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,5-dimethyl-1H-indole-3-carbaldehyde
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